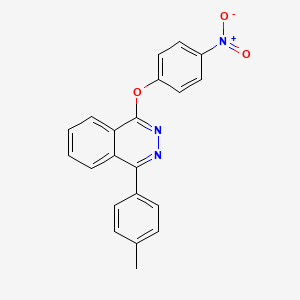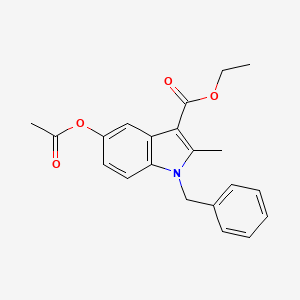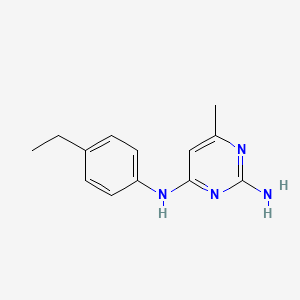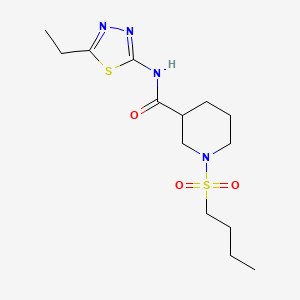![molecular formula C17H22N4O2S B5326107 3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5326107.png)
3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine, also known as DSP-8658, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine works by inhibiting the activity of certain enzymes and receptors in the body. It has been found to bind to the sigma-1 receptor, which is involved in various cellular processes, including the regulation of calcium signaling, neuroprotection, and neurotransmitter release. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, research studies have shown that this compound has anti-inflammatory and analgesic effects, which may be attributed to its ability to inhibit the activity of COX-2. This compound has also been found to have antipsychotic effects, which may be attributed to its ability to bind to the sigma-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine is its potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory and analgesic effects make it a potential candidate for the treatment of chronic pain and inflammation-related diseases. Its antipsychotic effects make it a potential candidate for the treatment of schizophrenia and other psychotic disorders. However, one of the limitations of this compound is its limited availability and high cost, which may hinder its use in scientific research.
Direcciones Futuras
There are several future directions for the study of 3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine. One direction is to further investigate its potential therapeutic applications in the treatment of chronic pain and inflammation-related diseases and psychotic disorders. Another direction is to study the biochemical and physiological effects of this compound in more detail to gain a better understanding of its mechanism of action. Additionally, future studies could focus on improving the synthesis method of this compound to increase yield and purity and reduce cost.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory and analgesic effects make it a potential candidate for the treatment of chronic pain and inflammation-related diseases, while its antipsychotic effects make it a potential candidate for the treatment of schizophrenia and other psychotic disorders. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine involves a multi-step process that includes the reaction of 2,4-dimethylphenylsulfonyl chloride with piperazine, followed by the reaction of the resulting product with 6-methylpyridazine. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to improve yield and purity, making this compound more accessible for scientific research.
Aplicaciones Científicas De Investigación
3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine has been found to have potential therapeutic applications in the treatment of various diseases. Research studies have shown that this compound has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related diseases. This compound has also been found to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia and other psychotic disorders.
Propiedades
IUPAC Name |
3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-13-4-6-16(14(2)12-13)24(22,23)21-10-8-20(9-11-21)17-7-5-15(3)18-19-17/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMRPVGMBRMOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5326030.png)


![N-{3-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5326047.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326048.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5326053.png)

![N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5326083.png)
![N-[3-(4-ethoxyphenyl)propyl]propanamide](/img/structure/B5326091.png)

![6-[4-(dimethylamino)benzylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5326099.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326105.png)
![N-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5326113.png)